tert-butyl N-[2-(dimethylamino)ethyl]carbamate
CAS No.: 196200-04-1
Cat. No.: VC0018966
Molecular Formula: C9H20N2O2
Molecular Weight: 188.271
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 196200-04-1 |
|---|---|
| Molecular Formula | C9H20N2O2 |
| Molecular Weight | 188.271 |
| IUPAC Name | tert-butyl N-[2-(dimethylamino)ethyl]carbamate |
| Standard InChI | InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)10-6-7-11(4)5/h6-7H2,1-5H3,(H,10,12) |
| Standard InChI Key | HWHUFUKKMFBZGJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCN(C)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
tert-butyl N-[2-(dimethylamino)ethyl]carbamate possesses a distinctive chemical structure that contributes to its specific properties and potential applications. The molecular structure consists of a tert-butoxycarbonyl (Boc) group attached to an ethylamine chain which is further functionalized with a dimethylamino group at the terminal position . This arrangement creates a molecule with both polar and non-polar regions, influencing its solubility and reactivity patterns.
Physical and Chemical Properties
The physical and chemical properties of tert-butyl N-[2-(dimethylamino)ethyl]carbamate are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C9H20N2O2 |
| Molecular Weight | 188.27 g/mol |
| Physical State | Not specified in sources |
| LogP | 0.89 |
| Heavy Atoms Count | 13 |
| Rotatable Bond Count | 5 |
| Number of Rings | 0 |
| Carbon Bond Saturation (Fsp3) | 0.888 |
| Polar Surface Area | 42 Ų |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
| Storage Temperature | Ambient |
These properties are derived from comprehensive chemical databases and supplier information . The combination of these physical and chemical characteristics determines the behavior of this compound in various chemical reactions and biological systems.
Chemical Identifiers
For precise identification and database referencing, tert-butyl N-[2-(dimethylamino)ethyl]carbamate is associated with several chemical identifiers :
IUPAC Name: tert-butyl N-[2-(dimethylamino)ethyl]carbamate
InChI: InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)10-6-7-11(4)5/h6-7H2,1-5H3,(H,10,12)
InChIKey: HWHUFUKKMFBZGJ-UHFFFAOYSA-N
SMILES: CC(C)(C)OC(=O)NCCN(C)C
These identifiers allow for unambiguous specification of the compound across different chemical databases and facilitate information retrieval for researchers.
Synthesis Methods
General Synthetic Approaches
tert-butyl N-[2-(dimethylamino)ethyl]carbamate can be synthesized through reactions involving tert-butyl carbamate and dimethylaminoethyl chloride. These reactions typically employ organic solvents such as toluene or benzene and are conducted under controlled temperature conditions to optimize yield and minimize the formation of unwanted by-products.
The synthetic pathway generally involves the protection of an amine group with a tert-butyloxycarbonyl (Boc) protecting group, which is a common strategy in organic synthesis. The Boc group serves as a protective barrier for the primary amine functionality while other chemical transformations are performed elsewhere in the molecule.
Specialized Synthesis Techniques
According to available research data, sodium borohydride represents a preferred reducing agent for converting isocyanides to carbamates in the synthetic preparation of this compound. This reductive approach provides a pathway for the controlled formation of the carbamate functional group under mild reaction conditions.
The synthetic routes to obtain tert-butyl N-[2-(dimethylamino)ethyl]carbamate typically require careful control of reaction parameters, including temperature, solvent selection, and stoichiometry of reagents, to achieve high yields and purity levels suitable for further applications.
Analytical Techniques
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is identified as a primary analytical technique used to confirm the structural integrity and purity of tert-butyl N-[2-(dimethylamino)ethyl]carbamate. NMR spectroscopy provides detailed information about the molecular structure, including the environment of hydrogen and carbon atoms within the molecule.
For this compound, NMR analysis would typically reveal characteristic signals for:
-
The tert-butyl group (a singlet for nine equivalent hydrogens)
-
The methylene groups in the ethylene bridge
-
The N-methyl groups of the dimethylamino functionality
-
The carbamate NH proton
These spectroscopic signatures serve as fingerprints for confirming the identity and purity of the synthesized compound.
| Supplier | Purity | Package Size | Price (USD) |
|---|---|---|---|
| AK Scientific Inc. | 97% | 1 g | $132 |
| AK Scientific Inc. | 97% | 5 g | $484 |
| A2B Chem | 96% | 250 mg | $80 |
| A2B Chem | 96% | 1 g | $182 |
| A2B Chem | 96% | 5 g | $513 |
| A2B Chem | 96% | 10 g | $846 |
| A2B Chem | 96% | 25 g | $1,681 |
| AA BLOCKS | 96% | 1 g | $173 |
| AA BLOCKS | 96% | 5 g | $607 |
| Advanced ChemBlocks CN | 95% | 1 g | $231 |
| Advanced ChemBlocks CN | 95% | 5 g | $698 |
| Advanced ChemBlocks CN | 95% | 25 g | $2,216 |
This pricing information indicates a significant range in cost based on supplier, quantity, and purity level, with prices generally increasing with higher purity and larger quantities .
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